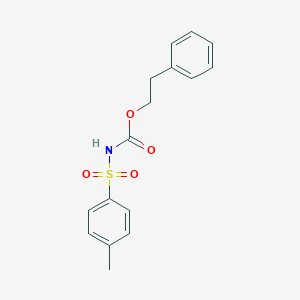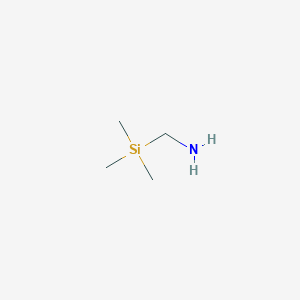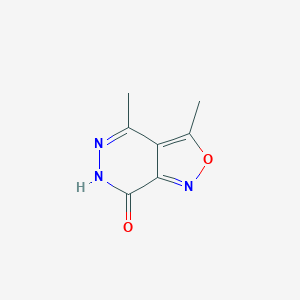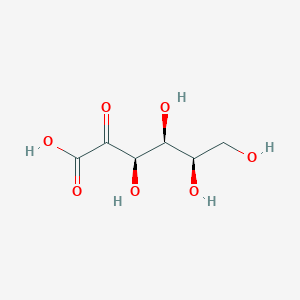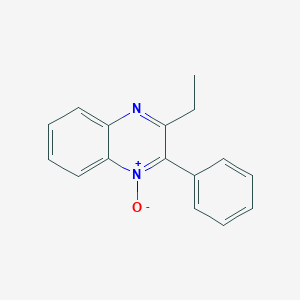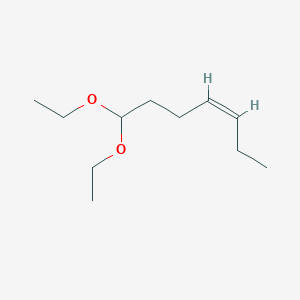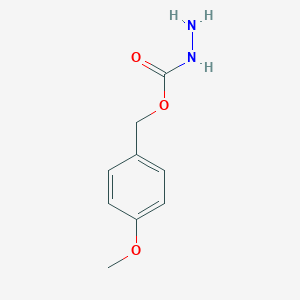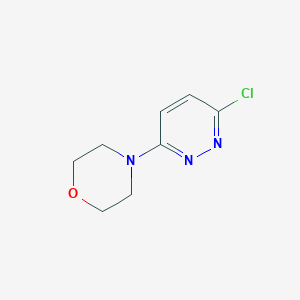
4-Fluoro-4'-(trifluoromethyl)benzophenone
Vue d'ensemble
Description
4-Fluoro-4'-(trifluoromethyl)benzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene rings. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals, as it can be a precursor or a functional group in more complex molecules .
Synthesis Analysis
The synthesis of related fluoro-benzophenone compounds involves various chemical reactions. For instance, the synthesis of soluble fluoro-polyimides includes the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone . Another method involves the activation of the benzylic sp3 C–F bond of trifluoromethylated arenes using triflic acid, which allows for the arylation of these arenes to produce benzophenones . Additionally, a one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone has been developed, which involves fluorination and a subsequent Friedel–Crafts reaction .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-4'-(trifluoromethyl)benzophenone and related compounds is characterized by the presence of fluorine atoms and trifluoromethyl groups, which can influence the electronic properties of the molecule. The presence of these groups can enhance the photostability and spectroscopic properties of the compounds, as seen in the synthesis of fluorinated fluorophores . The steric and electronic effects of these substituents are also important in determining the reactivity and selectivity in chemical reactions, such as the Suzuki–Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Chemical reactions involving fluoro-benzophenone derivatives are diverse. The Brønsted acid-mediated activation of C–F bonds allows for inter- and intramolecular arylation . Nucleophilic aromatic substitution reactions are used to synthesize fluorinated benzophenones and other fluorophores . Additionally, the synthesis of telechelic and star-shaped poly(ether-sulfone)s involves the polycondensation of fluoro-benzophenone derivatives . The reactivity of these compounds is further explored in the labeling of neuroleptic butyrophenones for metabolic studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-benzophenone derivatives are influenced by the fluorine substituents. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for materials used in high-performance applications . The introduction of fluorine atoms can also lead to increased rigidity and improved barrier properties in polymers . The solubility and stability of these compounds in various solvents are also important considerations for their practical applications .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Fluorinated Compounds : The study by Ludwig et al. (2002) describes the synthesis of n.c.a. 4-[18F]fluorophenol, used in the preparation of 18F-labeled alkylarylethers. It discusses the nucleophilic fluorination of substituted benzophenone derivatives like 4-Fluoro-4'-(trifluoromethyl)benzophenone to yield n.c.a. 4-[18F]fluoro-4'-substituted benzophenones (Ludwig, Ermert, & Coenen, 2002).
- Polymer Science : In the field of polymer science, Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics and selectively sulfonated them. These multiblock sulfonated copolymers formed flexible transparent films and were tested for water absorption and proton conductivity (Ghassemi, Ndip, & Mcgrath, 2004).
Spectroscopic and Imaging Applications
- Spectroscopic Analysis : Huang et al. (2001) used rotational-echo double-resonance (REDOR) 13C{19F} and 15N{19F} NMR spectra for guest−host complexes of 6-fluorotryptophan and 4-(trifluoromethyl)benzophenone with polymeric amphiphilic nanoparticles. The study helped in determining the composition of nanoparticles and the locations of fluorinated guests (Huang, Wooley, & Schaefer, 2001).
- Imaging Studies : Li et al. (2003) described the synthesis of a benzophenone-based labeling compound for comparative imaging studies, involving both in vivo positron emission tomography (PET) and single-photon computed tomography (SPECT). The compound facilitated labeling with either F-18 or iodine radioisotopes (Li, Ding, Gifford, Fowler, & Gatley, 2003).
Miscellaneous Applications
- Synthesis of Fluorinated Molecules : Woydziak et al. (2012) synthesized hexafluorobenzophenone and subjected it to sequential nucleophilic aromatic substitution reactions to access a variety of novel fluorinated fluorophores and related compounds, potentially enhancing photostability and improving spectroscopic properties (Woydziak, Fu, & Peterson, 2012).
- Anti-malarial Agents : Wiesner et al. (2003) developed [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a novel lead for anti-malarial agents, showcasing the potential medicinal applications of benzophenone derivatives (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
Safety And Hazards
“4-Fluoro-4’-(trifluoromethyl)benzophenone” is a combustible material . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZOEFAMMXSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168022 | |
| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-(trifluoromethyl)benzophenone | |
CAS RN |
16574-52-0 | |
| Record name | (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016574520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-4'-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-4′-trifluoromethylbenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX35XTW5QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



